Ethyl 2-bromo-4-nitrobenzoate
Overview
Description
Ethyl 2-bromo-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, with an ethyl ester functional group. This compound is of significant interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-4-nitrobenzoate can be synthesized through a multi-step process starting from commercially available compounds. One common method involves the nitration of ethyl benzoate to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine with a suitable catalyst for bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Reduction: Ethyl 2-amino-4-bromobenzoate.
Ester Hydrolysis: 2-bromo-4-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-bromo-4-nitrobenzoate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the preparation of functionalized materials and polymers.
Biological Studies: As a probe to study enzyme interactions and biochemical pathways.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-nitrobenzoate in chemical reactions involves the electrophilic nature of the bromine and nitro groups. These groups facilitate various substitution and reduction reactions by acting as electron-withdrawing groups, thereby activating the benzene ring towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Ethyl 4-nitrobenzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 2-bromo-4-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
2-bromo-4-nitrobenzoic acid: The free acid form, which is more acidic and can participate in different types of reactions compared to the ester.
Uniqueness: this compound is unique due to the combination of the bromine and nitro groups, which provide distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
IUPAC Name |
ethyl 2-bromo-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFRHNVPASRWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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